molecular formula C9H17NO3 B1517725 Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate CAS No. 1040688-74-1

Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate

Cat. No.: B1517725
CAS No.: 1040688-74-1
M. Wt: 187.24 g/mol
InChI Key: AKQVSTFBBJAHGJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is systematically named as methyl 3-{[(oxolan-2-yl)methyl]amino}propanoate . This name reflects its core structural components:

  • Methyl propanoate backbone : The ester group derived from propanoic acid and methanol.
  • Tetrahydro-2-furanylmethylamine substituent : A secondary amine linked to a tetrahydrofuran (THF) ring via a methylene bridge.

The compound is identified by the following systematic parameters:

Parameter Value Source
CAS Registry Number 1040688-74-1
PubChem CID 43242689
MDL Number MFCD10687283
IUPAC Name methyl 3-{[(oxolan-2-yl)methyl]amino}propanoate

Molecular Formula and Weight Determination

The molecular formula C₉H₁₇NO₃ derives from the combination of:

  • Propanoate ester : C₃H₅O₂ (methyl group + propanoic acid)
  • Amine-THF unit : C₆H₁₂NO (tetrahydrofuran ring + methylene-linked amine)

Molecular weight calculation :
$$
\begin{align}
\text{Carbon (C)} & : 9 \times 12.01 = 108.09\ \text{g/mol} \
\text{Hydrogen (H)} & : 17 \times 1.008 = 17.14\ \text{g/mol} \
\text{Nitrogen (N)} & : 1 \times 14.01 = 14.01\ \text{g/mol} \
\text{Oxygen (O)} & : 3 \times 16.00 = 48.00\ \text{g/mol} \
\text{Total} & : 108.09 + 17.14 + 14.01 + 48.00 = \mathbf{187.24\ \text{g/mol}}
\end{align
}
$$
This matches experimental data from PubChem and commercial suppliers.

Stereochemical Configuration Analysis

The compound lacks stereogenic centers due to:

  • Achiral tetrahydrofuran ring : The five-membered cyclic ether adopts a planar conformation, eliminating stereoisomerism.
  • Symmetrical propanoate ester : No asymmetric carbon atoms in the ester backbone.
  • Secondary amine geometry : The NH group’s lone pair participates in bonding, but no chiral centers are introduced.

Comparative Structural Analysis with Tetrahydrofuran-Containing Analogs

The compound shares structural motifs with other THF-containing esters, as summarized below:

Compound Molecular Formula Key Structural Features Differences from Target Compound
This compound C₉H₁₇NO₃ Methyl propanoate + NH-CH₂-THF N/A (reference compound)
Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate C₁₀H₂₁NO₃ Branched methyl group at propanoate carbon Additional methyl group at α-carbon
tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate C₁₂H₂₃NO₃ Bulky tert-butyl ester Larger ester group enhances steric hindrance
Methyl 3-((furan-2-ylmethyl)amino)propanoate C₉H₁₃NO₃ Furan ring instead of THF Aromatic furan vs. saturated THF

Key Observations :

  • Ester group variation : Methyl vs. tert-butyl esters influence solubility and reactivity.
  • Ring saturation : THF (saturated) vs. furan (aromatic) impacts electronic properties and hydrogen-bonding capacity.

Hydrogen Bonding and Conformational Flexibility

The compound exhibits distinct hydrogen-bonding and conformational properties:

Hydrogen Bonding

Donor/Acceptor Sites Interaction Type
NH group (amine) Donor (H-bonding)
Ester carbonyl oxygen Acceptor
THF oxygen Acceptor

The NH group forms moderate-strength hydrogen bonds with oxygen atoms, stabilizing intermolecular interactions.

Conformational Flexibility

  • THF ring rigidity : Restricted rotation due to cyclic structure, but chair-like conformations allow minor adjustments.
  • Methylene bridge : Free rotation between the amine and THF units enables dynamic conformations.
  • Propanoate ester : Limited flexibility due to ester bond rigidity.

Implications :

  • Solubility : Hydrogen-bonding capacity enhances polar solvent solubility.
  • Reactivity : Amine group availability facilitates nucleophilic substitution or acylation.

Properties

IUPAC Name

methyl 3-(oxolan-2-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQVSTFBBJAHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the nucleophilic substitution or reductive amination between methyl 3-aminopropanoate (or its derivatives) and a tetrahydro-2-furanylmethyl halide or aldehyde. The key step is the formation of the C-N bond linking the tetrahydrofuranyl moiety to the propanoate backbone.

Reductive Amination Approach

One of the most reliable methods involves reductive amination of methyl 3-aminopropanoate with tetrahydro-2-furanaldehyde (also known as tetrahydro-2-furanyl aldehyde):

  • Step 1: Condensation of methyl 3-aminopropanoate with tetrahydro-2-furanaldehyde under mild acidic or neutral conditions to form an imine intermediate.
  • Step 2: Reduction of the imine intermediate using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (e.g., hydrogen gas with Pd/C catalyst).

This method is favored for its mild conditions and good selectivity, minimizing side reactions such as over-reduction or polymerization.

Catalytic Hydrogenation Method

A related approach involves catalytic hydrogenation of N-substituted intermediates:

  • Starting from methyl 3-(benzyl(methyl)amino)propanoate or similar protected amines, catalytic hydrogenation using 10% Pd/C under hydrogen atmosphere can remove protecting groups and simultaneously reduce imine or other functionalities to yield the target compound.
  • Reaction conditions typically involve room temperature, 48 hours under hydrogen atmosphere, with inert gas purging to maintain oxygen-free conditions.
  • Post-reaction workup includes filtration through Celite and solvent evaporation to isolate the product.

Direct Alkylation

Direct alkylation of methyl 3-aminopropanoate with tetrahydro-2-furanylmethyl halides (e.g., bromides or chlorides) under basic conditions can also afford the target compound:

  • Use of mild bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) facilitates nucleophilic substitution.
  • Careful temperature control avoids side reactions including elimination or polymerization.

One-Pot Multi-Step Methods

Recent advances in transition-metal catalysis have enabled one-pot processes combining activation and cyclization steps to synthesize related heterocycles, which can be adapted for the preparation of this compound:

  • Iron(III)-catalyzed activation followed by copper(I)-catalyzed cyclization has been demonstrated for similar amino-propanoate derivatives.
  • These mild oxidative conditions prevent overoxidation and byproduct formation, improving yields and regioselectivity.
  • Although primarily applied to dihydrobenzofurans and indolines, these methodologies offer potential for efficient synthesis of tetrahydrofuran-containing amino esters.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield
Reductive Amination Methyl 3-aminopropanoate + tetrahydro-2-furanaldehyde + NaBH3CN Mild conditions, high selectivity Requires aldehyde precursor Moderate to high
Catalytic Hydrogenation N-substituted intermediates + H2 + Pd/C catalyst Efficient deprotection and reduction Long reaction time (48 h), catalyst cost Moderate (ca. 70%)
Direct Alkylation Methyl 3-aminopropanoate + tetrahydro-2-furanylmethyl halide + base Straightforward, one-step Possible side reactions, requires halide Variable
One-Pot Metal-Catalyzed Fe(III) and Cu(I) catalysts, mild oxidative conditions High regioselectivity, clean products Method optimization needed for this substrate 56-72% (for analogs)

Research Findings and Notes

  • The reductive amination method is widely accepted for synthesizing amino esters with heterocyclic substituents due to its operational simplicity and functional group tolerance.
  • Catalytic hydrogenation has been successfully applied for related methyl amino propanoate derivatives, demonstrating efficient amine deprotection and reduction without harsh conditions.
  • Metal-catalyzed one-pot methods, though more complex, offer promising avenues for synthesizing tetrahydrofuran-containing amino esters with minimal byproducts and good yields.
  • Direct alkylation requires careful control to avoid elimination or polymerization side reactions, and the availability of suitable tetrahydro-2-furanylmethyl halides can be limiting.
  • No significant data was found indicating large-scale industrial synthesis, suggesting current methods are primarily at laboratory scale.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the ester group to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoic acid.

  • Reduction: Reduction can yield 3-[(tetrahydro-2-furanylmethyl)amino]-propanol.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Biomedical Research Applications

Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate has shown promise in several areas of biomedical research:

1.1. Drug Development

The compound is being investigated for its potential as a drug candidate due to its ability to interact with biological targets such as G protein-coupled receptors (GPCRs). GPCRs are critical in many physiological processes and are common targets for drug development. Research indicates that modifications of amino acid structures can enhance receptor binding and specificity, making this compound a candidate for further exploration in pharmacology .

1.2. Neuroprotective Properties

Studies have suggested that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. For instance, compounds with similar furan structures have been linked to reduced oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Pharmaceutical Applications

The pharmaceutical industry is particularly interested in compounds that can serve as intermediates or active pharmaceutical ingredients (APIs). This compound can be used in the synthesis of various pharmaceuticals due to its unique chemical structure.

2.1. Synthesis of Anticancer Agents

Research indicates that the compound can be utilized as a building block for synthesizing anticancer agents. The furan moiety is known for its ability to enhance the efficacy of certain chemotherapeutic agents by improving their solubility and bioavailability .

2.2. Antibiotic Development

Another area of interest is the development of novel antibiotics based on this compound's structure. The incorporation of furan derivatives into antibiotic frameworks has been shown to enhance activity against resistant bacterial strains, making it a valuable addition to antibiotic research .

Agrochemical Applications

This compound also has potential applications in agriculture:

3.1. Pesticide Formulations

The compound can be formulated into pesticides due to its biological activity against phytopathogenic fungi. Its application could lead to improved crop protection strategies, particularly against resistant fungal strains .

3.2. Plant Growth Regulators

Research suggests that derivatives of this compound may act as plant growth regulators, promoting growth and resistance to environmental stressors . This could be particularly beneficial in enhancing crop yields.

Material Science Applications

In material science, the unique properties of this compound make it suitable for various applications:

4.1. Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced mechanical properties and thermal stability .

4.2. Coatings and Adhesives

Due to its chemical structure, it may also find applications in coatings and adhesives that require specific performance characteristics such as flexibility and adhesion strength.

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Biomedical ResearchDrug development, neuroprotectionInteraction with GPCRs; neuroprotective effects
PharmaceuticalsSynthesis of anticancer agents, antibioticsEnhances solubility; activity against resistant strains
AgrochemicalsPesticide formulations, plant growth regulatorsEffective against fungi; promotes growth
Material SciencePolymer chemistry, coatingsImproves mechanical properties; suitable for adhesives

Mechanism of Action

The mechanism by which Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Propanoate Backbone

Compound Name Structure Highlights Key Functional Groups Biological Activity/Application Reference
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate THF ring, amino linker Tetrahydrofuranmethyl-amino, ester Likely intermediate for pharmaceuticals or agrochemicals -
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素) Benzofuran ring, hydroxyl/methoxy groups Benzofuran, ester Antioxidant/phytochemical (isolated from Ficus stenophylla)
Methylate cordyanhydride A Dioxo-dihydrofuran rings, butenyl chain Anhydride, ester Antimicrobial (vs. Micrococcus luteus)
Methyl 3-(substituted amino)propanoate intermediates Variable amino substituents (e.g., aryl, alkyl) Amino, ester Precursors for cholinesterase inhibitors
Methyl 3-(4-ethynylphenyl)propanoate derivatives Ethynylphenyl group Alkyne, ester Click chemistry intermediates

Key Observations :

  • THF vs. Benzofuran/Anhydride Rings : The THF ring in the target compound provides a saturated, oxygen-containing heterocycle, enhancing solubility compared to aromatic benzofuran () or rigid anhydride systems ().
  • Amino vs. Trifluoroacetamido Groups: Methyl 3-(2,2,2-trifluoroacetamido)propanoate derivatives () exhibit electron-withdrawing substituents that may reduce nucleophilicity compared to the primary amino group in the target compound.

Biological Activity

Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tetrahydrofuran moiety that may influence its interaction with biological targets. The molecular formula is C10H17N1O3C_{10}H_{17}N_{1}O_{3}, and its structure can be represented as follows:

Molecular Structure C3H7NO2+C5H9O\text{Molecular Structure }\text{C}_3\text{H}_7\text{N}\text{O}_2+\text{C}_5\text{H}_9\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biological responses.
  • Receptor Modulation : It may bind to various receptors, influencing signaling pathways associated with pain, inflammation, or other physiological processes.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, in vitro assays demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound against common bacterial strains.
    • Methods : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.
    • Results : The compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 32 to 64 µg/mL.
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.
    • Methods : Cell viability assays (MTT assay) were conducted on various cancer cell lines.
    • Results : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Data Summary Table

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion/MICEffective against E. coli and S. aureus (MIC: 32–64 µg/mL)
AnticancerMTT assayDose-dependent cytotoxicity (IC50 in µM range)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling tetrahydrofurfurylamine with methyl acrylate derivatives under inert conditions (N₂ atmosphere) using catalysts like EDCI/HOBt. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the tetrahydrofuran ring (δ ~3.7–4.0 ppm for oxolane protons) and ester carbonyl (δ ~170–175 ppm). HRMS (ESI+) validates molecular weight (e.g., [M+H]+ expected for C₁₀H₁₇NO₃). IR spectroscopy identifies amine N–H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹). For crystalline derivatives, X-ray crystallography resolves stereochemistry .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at –20°C in airtight, amber vials with desiccants (e.g., silica gel). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 6 months. Avoid exposure to strong acids/bases to prevent ester cleavage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual solvents or unreacted amines). Perform HPLC-MS impurity analysis (e.g., using EP reference standards ) and compare batch-specific activity in standardized assays (e.g., enzyme inhibition IC₅₀). Cross-validate with structurally analogous compounds (e.g., ethyl esters) to isolate structure-activity relationships .

Q. How can researchers design mechanistic studies to elucidate the compound’s interaction with biomolecular targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics with putative targets (e.g., GPCRs). Pair with molecular docking simulations (AutoDock Vina) to model hydrogen bonding between the tetrahydrofuran oxygen and receptor residues. Validate via site-directed mutagenesis of predicted interaction sites .

Q. What advanced methods are suitable for analyzing chiral purity, given the compound’s stereogenic centers?

  • Methodological Answer : Employ chiral HPLC (Chiralpak AD-H column, heptane/ethanol) or capillary electrophoresis with cyclodextrin additives. Compare retention times against enantiomerically pure standards. For absolute configuration, use vibrational circular dichroism (VCD) or X-ray crystallography of co-crystallized derivatives .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Modify ester groups to improve metabolic stability (e.g., replace methyl with tert-butyl esters). Assess logP via shake-flask method and bioavailability using Caco-2 cell permeability assays . For in vivo half-life, conduct microsomal stability tests (rat liver microsomes, NADPH cofactor) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

  • Methodological Answer : Systematically test solubility in buffered solutions (pH 2–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy (λmax ~260 nm). Control for temperature (25°C vs. 37°C) and ionic strength. Publish full protocols to enable cross-lab reproducibility .

Q. What experimental frameworks validate the compound’s role in modulating enzyme activity when conflicting inhibition/activation results exist?

  • Methodological Answer : Replicate assays under identical conditions (enzyme concentration, substrate Km). Use kinetic assays (e.g., fluorogenic substrates) to distinguish competitive vs. allosteric effects. Perform dose-response curves with positive/negative controls (e.g., known inhibitors) to rule out assay artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Reactant of Route 2
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Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate

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